molecular formula C7H3BrF4O B1484760 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol CAS No. 1805251-86-8

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B1484760
CAS No.: 1805251-86-8
M. Wt: 259 g/mol
InChI Key: OZPHFDPIHKONCB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrF4O. It is a derivative of benzotrifluoride, featuring bromine, fluorine, and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol typically involves the introduction of bromine, fluorine, and hydroxyl groups onto a benzotrifluoride core. One common method is through electrophilic aromatic substitution reactions, where bromine and fluorine are introduced using brominating and fluorinating agents, respectively. The hydroxyl group can be introduced via hydrolysis of a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxylation reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation can produce carbonyl compounds .

Scientific Research Applications

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzotrifluoride core. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPHFDPIHKONCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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